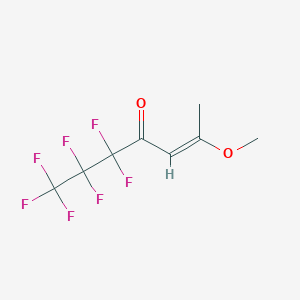

2-Methoxy-1-propenyl(heptafluoropropyl) ketone

Description

2-Methoxy-1-propenyl(heptafluoropropyl) ketone is a fluorinated organic compound characterized by a ketone backbone substituted with a heptafluoropropyl group (C₃F₇), a methoxy group (OCH₃), and a propenyl chain (CH₂CHCH₂).

Properties

IUPAC Name |

(E)-5,5,6,6,7,7,7-heptafluoro-2-methoxyhept-2-en-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F7O2/c1-4(17-2)3-5(16)6(9,10)7(11,12)8(13,14)15/h3H,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDYPLIEDNDVMP-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C(C(C(F)(F)F)(F)F)(F)F)/OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-propenyl(heptafluoropropyl) ketone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methoxyacetone and heptafluoropropyl iodide.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Reaction Mechanism: The methoxyacetone undergoes a nucleophilic substitution reaction with heptafluoropropyl iodide, resulting in the formation of the desired ketone product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Purification: Employing techniques such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-propenyl(heptafluoropropyl) ketone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The methoxy and propenyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketone derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of substituted ketones or ethers.

Scientific Research Applications

2-Methoxy-1-propenyl(heptafluoropropyl) ketone has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-propenyl(heptafluoropropyl) ketone involves its interaction with specific molecular targets and pathways. The compound can:

Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.

Affect Cellular Pathways: Influence cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl Trifluoromethyl Ketone (CAS 350-92-5)

- Structure : Features a benzyl group (C₆H₅CH₂) and a trifluoromethyl group (CF₃) attached to the carbonyl.

- Key Differences: The shorter CF₃ group (vs. The aromatic benzyl group enhances π-π interactions, which may influence solubility in aromatic solvents.

- Applications : Likely used as a building block in pharmaceuticals or agrochemicals due to its aromaticity .

1,1,2,2,3,3,3-Heptafluoropropyl Phenyl Ketone (CAS 559-91-1)

- Structure : Contains a phenyl group (C₆H₅) and a heptafluoropropyl group (C₃F₇) bonded to the carbonyl.

- Key Differences : The phenyl group introduces steric bulk and aromatic reactivity, contrasting with the propenyl-methoxy substituents in the target compound. This difference may reduce electrophilicity at the carbonyl due to resonance stabilization from the phenyl ring.

- Applications : Suitable for high-temperature applications or as a surfactant due to its fluorinated tail .

Perfluoro-(isopropyl-1-methyl-2-oxapentyl) Ketone (CAS 851535-00-7)

- Structure : A fully fluorinated ketone with an ether oxygen (oxapentyl) and trifluoromethyl branches (C₉F₁₈O₂).

- Key Differences : The extensive fluorination and ether linkage enhance hydrophobicity and chemical inertness compared to the target compound. The absence of unsaturated groups (e.g., propenyl) limits its reactivity in polymerization or addition reactions.

- Applications: Likely used in electronic cooling fluids or as a non-flammable solvent .

Data Table: Comparative Analysis

| Property | 2-Methoxy-1-propenyl(heptafluoropropyl) Ketone | Benzyl Trifluoromethyl Ketone | Heptafluoropropyl Phenyl Ketone | Perfluoro-(isopropyl-1-methyl-2-oxapentyl) Ketone |

|---|---|---|---|---|

| Molecular Formula | Not explicitly provided | C₉H₇F₃O | C₁₀H₅F₇O | C₉F₁₈O₂ |

| Molar Mass (g/mol) | Estimated ~300–350* | 206.15 | 314.14 | 482.07 |

| Fluorination | C₃F₇ substituent | CF₃ group | C₃F₇ substituent | Full perfluorination (C₉F₁₈O₂) |

| Key Functional Groups | Propenyl, methoxy | Benzyl, CF₃ | Phenyl | Ether-oxygen, trifluoromethyl branches |

| Hypothesized Applications | Reactive intermediate, specialty solvents | Pharmaceuticals | High-temperature surfactants | Electronic fluids, inert solvents |

*Estimated based on structural analogs.

Research Findings and Implications

- Reactivity : The propenyl group in the target compound may enable polymerization or Michael addition reactions, unlike the fully saturated analogs .

- Thermal Stability : Compounds with longer perfluorinated chains (e.g., C₃F₇) exhibit higher thermal stability than those with shorter fluorinated groups (e.g., CF₃) due to stronger C-F bonds .

- Solubility: Fluorinated ketones with aromatic groups (e.g., phenyl) show preferential solubility in non-polar solvents, whereas ether-containing analogs (e.g., CAS 851535-00-7) are miscible in fluorinated matrices .

Biological Activity

2-Methoxy-1-propenyl(heptafluoropropyl) ketone is an organic compound that has garnered interest in both chemical synthesis and biological research due to its unique structure and potential applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group, a propenyl group, and a heptafluoropropyl substituent. These functional groups contribute to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃F₇O |

| Molecular Weight | 320.12 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

- Enzyme Interaction : The compound can bind to specific enzymes, potentially inhibiting or activating their functions. This interaction may affect metabolic pathways within cells.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling processes.

- Cellular Effects : The compound has been shown to affect membrane fluidity and cellular proliferation, indicating its potential role in modulating cell behavior.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related propenylbenzenes have demonstrated fungistatic activity against Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 37 to 124 μg/mL .

Antioxidant Activity

The antioxidant capacity of the compound has been evaluated, with findings suggesting significant antiradical activity. Propenylbenzene derivatives showed effective scavenging abilities with effective concentration (EC50) values between 19 and 31 μg/mL .

Cytotoxicity and Antiproliferative Effects

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines, including HepG2 (liver cancer), Caco-2 (colon cancer), and MG63 (osteosarcoma). The results indicated that the compound exhibited varying degrees of antiproliferative activity depending on concentration .

Case Studies

- Case Study on Antimicrobial Properties : A study focused on the fungistatic effects of propenylbenzenes demonstrated that structural modifications, such as the addition of fluorinated groups, enhanced antimicrobial efficacy. The study highlighted that this compound could serve as a lead compound for developing new antifungal agents .

- Cytotoxicity Assessment : Another investigation involved assessing the cytotoxicity of similar compounds on human red blood cells (RBCs). The results indicated no significant hemolytic activity, suggesting a favorable safety profile for potential therapeutic applications .

Comparison with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique properties of this compound:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Methoxyacetophenone | Lacks heptafluoropropyl group | Moderate antimicrobial effects |

| Heptafluoropropyl methyl ketone | Lacks methoxy and propenyl groups | Limited biological activity |

| 1-Methoxy-2-propanone | Similar structure | Antioxidant properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.